REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][CH:7]=1>ClCCCl>[CH3:13][O:12][C:10]([C:9]1[CH:14]=[CH:15][C:6]2[O:5][CH:4]=[CH:3][C:7]=2[CH:8]=1)=[O:11]
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Name
|
Methyl 4-((2,2-dimethoxy)ethoxy)benzoate
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(COC1=CC=C(C(=O)OC)C=C1)OC
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Name
|
polyphosphoric acid
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
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ADDITION
|
Details
|
ice was added
|
Type
|
WASH
|
Details
|
the separated organic layer was washed with 10% hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(OC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |